

# An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine

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## Compound of Interest

Compound Name: 2,5-Diamino-4,6-dihydroxypyrimidine

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## Abstract

This guide provides a comprehensive technical overview of **2,5-Diamino-4,6-dihydroxypyrimidine**, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will explore its chemical identity, physicochemical properties, established synthesis routes, and critical applications, particularly its role as a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental protocols for its characterization and use.

## Chemical Identity and Properties

**2,5-Diamino-4,6-dihydroxypyrimidine**, often encountered in its more stable hydrochloride salt form, is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its structure, featuring multiple reactive sites—amino and hydroxyl groups—makes it a valuable precursor for a variety of more complex molecules.

## Identifiers and Nomenclature

Accurate identification is paramount in research and development. The compound is cataloged across multiple chemical databases with the following identifiers.

Identifier	Value	Source
CAS Number	40769-69-5 (Parent)	ChemWhat[1]
56830-58-1 (HCl Salt)	TCI Chemicals[2]	
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>	PubChem[3]
Molecular Weight	142.12 g/mol (Parent)	PubChem[3]
178.58 g/mol (HCl Salt)	TCI Chemicals[4]	
IUPAC Name	2,5-Diamino-1,6-dihydropyrimidine-4,6-dione	PubChem[3]
Synonyms	2,5-Diaminopyrimidine-4,6-diol, DADHP	ChemWhat[1], TCI Chemicals[4]
InChIKey	HWSJQFCTYLBBOF-UHFFFAOYSA-N	PubChem[3]
Canonical SMILES	C1(=C(C(=O)NC(=N1)N)O)N	PubChem[3]

## Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and formulation.

Property	Value	Notes
Appearance	White to brown or dark purple powder/crystal	Often depends on purity and salt form.[2]
Melting Point	>260 °C	High melting point indicates a stable, likely crystalline solid. [1]
Solubility	Soluble in Aqueous Alkali	The hydroxyl groups can be deprotonated to form soluble salts.[5]
pKa	Data not readily available	The presence of amino and hydroxyl groups suggests multiple pKa values.
Topological Polar Surface Area	114 Å <sup>2</sup>	Calculated value, indicating high polarity.[3]

## Structural Elucidation

The tautomeric nature of **2,5-Diamino-4,6-dihydroxypyrimidine** is a key feature. While named as a dihydroxy-pyrimidine, it predominantly exists in the more stable diamino-pyrimidinedione tautomeric form in the solid state due to amide resonance.

Caption: Tautomeric equilibrium of the core structure.

## Synthesis and Manufacturing

The synthesis of **2,5-Diamino-4,6-dihydroxypyrimidine** hydrochloride is a multi-step process that is well-documented in patent literature, highlighting its industrial relevance. The general strategy involves the construction of the pyrimidine ring, followed by functional group manipulations.

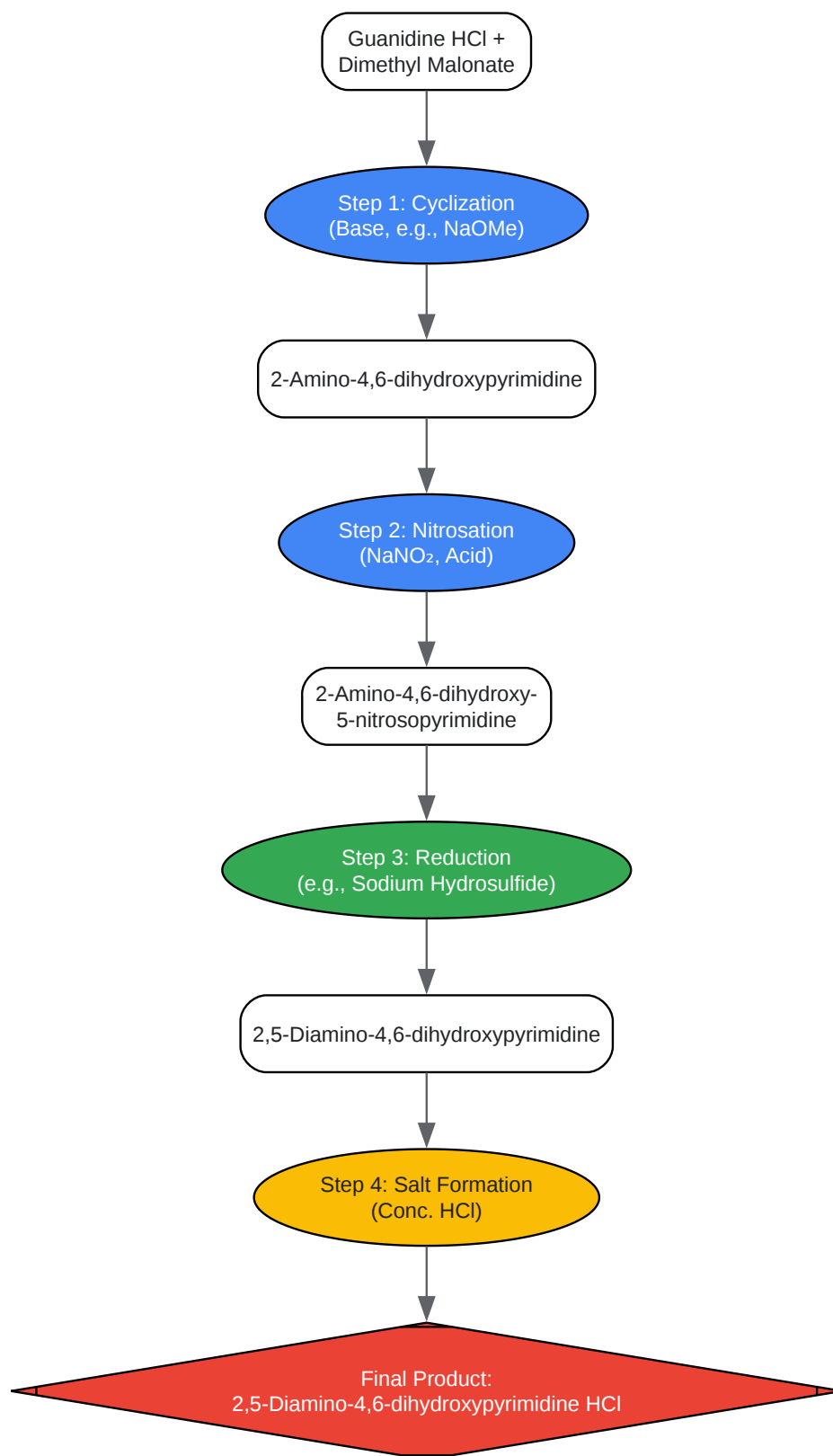
## Common Synthetic Route

A widely adopted method starts from dimethyl malonate and guanidine hydrochloride.[6] The causality behind this choice lies in the inherent reactivity of the starting materials: guanidine

provides the N-C-N backbone of the pyrimidine, while dimethyl malonate serves as the three-carbon electrophilic component.

The process can be summarized in four key stages:

- **Cyclization:** Condensation of guanidine with dimethyl malonate to form the 2-amino-4,6-dihydroxypyrimidine ring.
- **Nitrosation:** Introduction of a nitroso group at the C5 position, which is activated for electrophilic substitution.
- **Reduction:** Conversion of the nitroso group to an amino group.
- **Salt Formation:** Treatment with hydrochloric acid to yield the final, more stable product.



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Caption: Generalized synthetic workflow.

This route is advantageous for industrial scale-up as it avoids harsh conditions and utilizes readily available starting materials, achieving a total yield of around 75% with purity exceeding 99.0%.[\[6\]](#)[\[7\]](#)

## Applications in Research and Drug Development

The primary utility of **2,5-Diamino-4,6-dihydroxypyrimidine** is as a key intermediate. Its bifunctional nature allows it to be a scaffold for building more complex heterocyclic systems.

### Precursor to Dichloropyrimidines

A critical application is its use in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[\[8\]](#)[\[9\]](#) This transformation is typically achieved by heating the dihydroxypyrimidine hydrochloride with phosphorus oxychloride ( $\text{POCl}_3$ ), often in the presence of a quaternary ammonium chloride or a tertiary amine hydrochloride.[\[9\]](#)[\[10\]](#)

The resulting dichloropyrimidine is a highly valuable intermediate itself. The chlorine atoms are excellent leaving groups, susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups at the 4 and 6 positions, a common strategy in medicinal chemistry to modulate a compound's biological activity, selectivity, and pharmacokinetic properties.

### Role in Antiviral and Anti-inflammatory Research

Derivatives of this pyrimidine core have shown significant biological activity. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines, synthesized from their dihydroxy precursors, have been identified as potent inhibitors of immune-activated nitric oxide (NO) production, suggesting potential as anti-inflammatory agents.[\[11\]](#) Furthermore, the broader class of 2-amino-4,6-dichloropyrimidines has been investigated for antiviral properties, reportedly by interfering with the assembly of viral particles.[\[11\]](#)

## Experimental Protocols: A Self-Validating System

To ensure the quality and identity of **2,5-Diamino-4,6-dihydroxypyrimidine** hydrochloride, robust analytical methods are essential. The following protocols are designed to be self-validating, incorporating system suitability tests to guarantee data integrity.

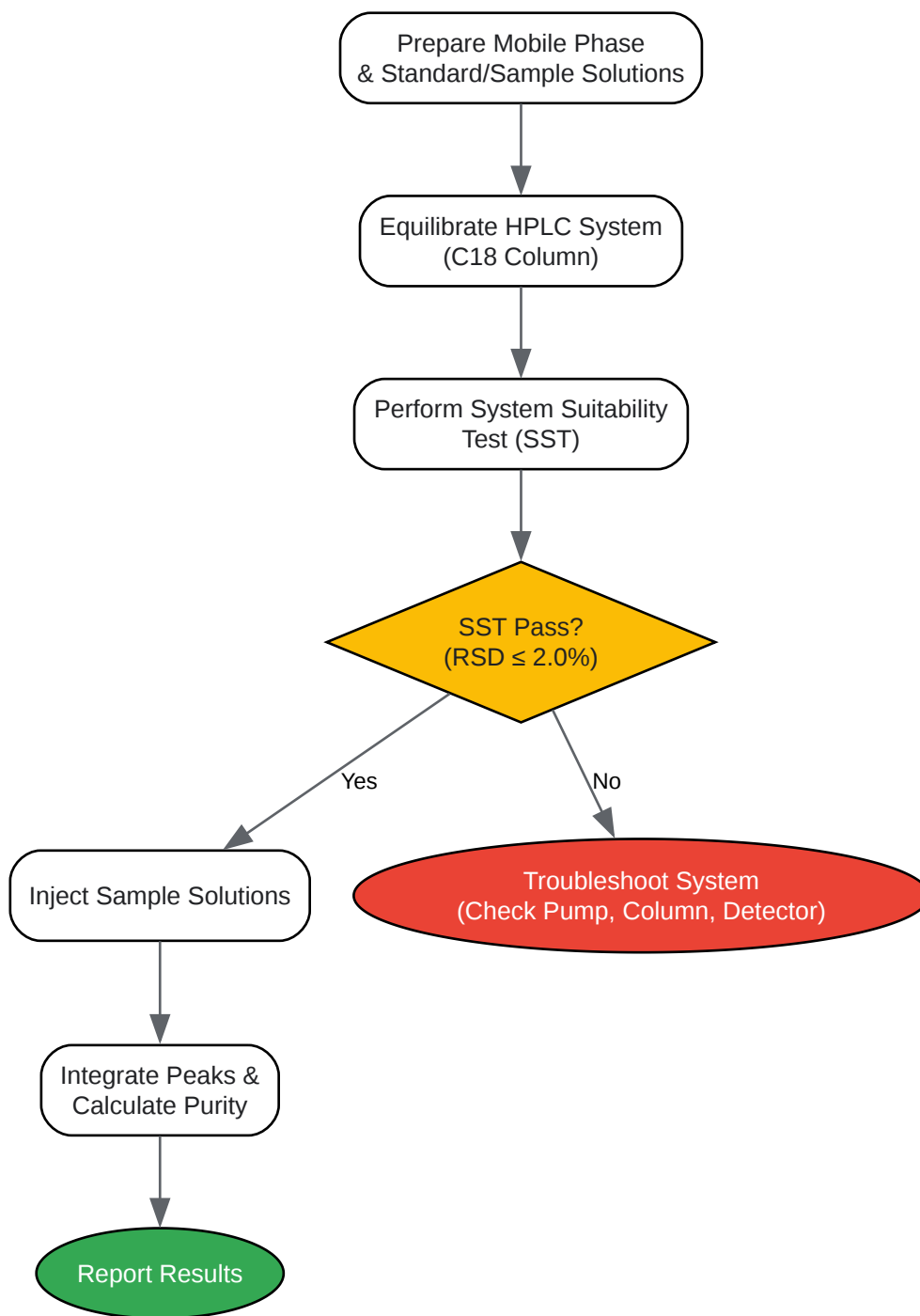
## Protocol 1: Purity Assessment by HPLC-UV

This method provides a quantitative measure of the compound's purity. The choice of a C18 column is based on its ability to retain the polar pyrimidine analyte under reversed-phase conditions.

### Methodology:

- System Preparation:
  - Column: C18, 4.6 x 250 mm, 5 µm particle size.
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  - Mobile Phase B: Acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm.
  - Column Temperature: 30 °C.
- System Suitability Test (SST):
  - Prepare a standard solution of the reference compound (e.g., 0.1 mg/mL in mobile phase A).
  - Inject the standard solution five times.
  - Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be  $\leq 2.0\%$ . The USP tailing factor should be between 0.8 and 1.5. This validates that the chromatographic system is performing with adequate precision and peak shape.
- Sample Analysis:
  - Prepare the sample solution at the same concentration as the standard.
  - Inject the sample in duplicate.

- Calculate the purity by area normalization, assuming all impurities have a similar response factor at the chosen wavelength. Purity specifications often require >98.0%.<sup>[4][12]</sup>



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Caption: Analytical workflow for HPLC purity testing.



## Safety, Handling, and Storage

Proper handling is crucial due to the compound's chemical nature and the fact that its toxicological properties have not been fully investigated.[4]

- Handling: Always handle in a well-ventilated area or under a chemical fume hood.[13] Wear suitable personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[14] Avoid the formation of dust and aerosols.[13]
- Storage: Keep the container tightly closed and store in a cool, dark, and dry place.[4] The compound should be stored away from incompatible materials such as strong oxidizing agents.[4]
- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[14]
  - Skin: Wash off immediately with soap and plenty of water.[14]
  - Inhalation: Remove to fresh air. If symptoms persist, call a physician.[14]

## Conclusion

**2,5-Diamino-4,6-dihydroxypyrimidine** is a foundational molecule in synthetic chemistry, prized for its role as a versatile intermediate. Its established synthesis from common starting materials and its utility in creating high-value dichlorinated pyrimidines underscore its importance in the pipeline of drug discovery, particularly in the development of novel anti-inflammatory and antiviral agents. The analytical protocols provided herein ensure that researchers can confidently assess the quality of this key building block, upholding the principles of scientific integrity and reproducibility.

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